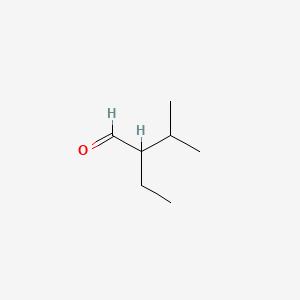

2-Ethyl-3-methylbutanal

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-ethyl-3-methylbutanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-7(5-8)6(2)3/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGPBDQRELYPLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949121 |

Source

|

| Record name | 2-Ethyl-3-methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26254-92-2 |

Source

|

| Record name | 2-Ethyl-3-methylbutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26254-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3-methylbutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026254922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-3-methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3-methylbutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-3-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Ethyl-3-methylbutanal (CAS No. 26254-92-2), an organic compound of interest in the fields of flavor and fragrance chemistry, as well as a potential building block in organic synthesis. This document collates available data on its structural characteristics, physicochemical properties, and spectral information. Detailed, generalized experimental protocols for its synthesis and analysis via modern spectroscopic techniques are presented. Furthermore, a logical workflow for the analytical characterization of this compound is visualized to aid researchers in their experimental design.

Introduction

This compound, also known as 2-ethyl-3-methylbutyraldehyde, is a branched-chain aliphatic aldehyde.[1] Its molecular structure, consisting of a seven-carbon backbone, imparts specific organoleptic properties, making it a subject of interest in the food and fragrance industries.[2][3][4] A thorough understanding of its chemical properties is fundamental for its application in various industrial and research settings, including its potential use as a synthon in the development of more complex molecules. This guide aims to provide a consolidated resource for professionals requiring detailed technical information on this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental and industrial settings.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Ethyl-3-methylbutyraldehyde, 2-Ethylisovaleraldehyde | [1][5] |

| CAS Number | 26254-92-2 | [1][5] |

| Molecular Formula | C₇H₁₄O | [1][5] |

| Molecular Weight | 114.19 g/mol | [1] |

| Boiling Point | 134 °C | |

| Density | 0.803 g/mL | |

| Flash Point | 33 °C | |

| Refractive Index | 1.401 | |

| XLogP3 | 1.9 | [1] |

| Appearance | Colorless liquid | |

| Solubility | Poorly soluble in water; soluble in alcohols and ethers. |

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following table summarizes the key spectral data available for this compound.

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | Data available, specific shifts and coupling constants would be determined from the spectrum. |

| ¹³C NMR | Data available, characteristic chemical shifts for the aldehyde carbonyl and aliphatic carbons are expected. |

| FT-IR | A strong absorption band characteristic of the C=O stretch in an aldehyde is a key feature. |

| Mass Spectrometry (GC-MS) | The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns for an aliphatic aldehyde. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are provided below. These protocols are based on general and standard laboratory procedures for similar compounds, as specific literature for this exact molecule is limited.

Synthesis Protocol: Aldol (B89426) Condensation (Generalized)

A plausible synthetic route to this compound is via a crossed aldol condensation reaction. This generalized protocol outlines the key steps for such a synthesis.[6][7][8][9]

Materials:

-

Propanal

-

Base catalyst (e.g., Sodium hydroxide (B78521) or potassium hydroxide)

-

Solvent (e.g., Ethanol)

-

Acid for neutralization (e.g., Hydrochloric acid)

-

Drying agent (e.g., Anhydrous magnesium sulfate)

-

Standard laboratory glassware and distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isobutyraldehyde in ethanol.

-

Slowly add an aqueous solution of the base catalyst to the flask with constant stirring at a controlled temperature (e.g., 0-5 °C).

-

Add propanal dropwise from the dropping funnel to the reaction mixture.

-

After the addition is complete, allow the reaction to stir for a specified time at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a dilute acid.

-

Extract the product into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by distillation to obtain this compound.

Analytical Protocols

This protocol outlines the general procedure for acquiring ¹H NMR spectra of a liquid aldehyde like this compound.[10][11][12][13][14]

Materials:

-

Sample of this compound

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

Procedure:

-

Prepare a solution by dissolving approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) directly in a clean, dry NMR tube.

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

-

Wipe the exterior of the NMR tube clean.

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

This protocol describes the analysis of a neat liquid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common method for liquid aldehydes.[15][16][17][18][19]

Materials:

-

Sample of this compound

-

FT-IR spectrometer with an ATR accessory

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the neat this compound sample directly onto the center of the ATR crystal, ensuring it is fully covered.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly with a solvent-soaked lint-free wipe after the analysis.

This is a generalized protocol for the analysis of a volatile organic compound like this compound using GC-MS.[20][21][22][23][24]

Materials:

-

Sample of this compound

-

Volatile solvent for dilution (e.g., Dichloromethane or Hexane)

-

GC vials with septa

-

Microsyringe

Procedure:

-

Prepare a dilute solution of this compound in a suitable volatile solvent.

-

Transfer the solution to a GC vial and seal it with a cap and septum.

-

Set up the GC-MS instrument with an appropriate capillary column (e.g., a non-polar or medium-polarity column).

-

Define the temperature program for the GC oven to ensure separation of the analyte from any impurities.

-

Set the parameters for the mass spectrometer, including the mass range to be scanned and the ionization mode (typically Electron Ionization - EI).

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet using an autosampler or manual injection.

-

Initiate the GC-MS run.

-

Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak for identification.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a synthesized batch of this compound.

Safety and Handling

This compound is classified as a skin sensitizer.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors. It is a flammable liquid and should be stored away from ignition sources.

Conclusion

This technical guide has consolidated the key chemical properties, spectral data, and generalized experimental protocols for this compound. The provided information serves as a valuable resource for researchers and professionals in drug development and other scientific fields, facilitating a deeper understanding and enabling further investigation and application of this compound. The structured presentation of data and methodologies aims to support efficient and informed experimental work.

References

- 1. This compound | C7H14O | CID 123413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-methyl butyraldehyde, 96-17-3 [thegoodscentscompany.com]

- 5. Butanal, 2-ethyl-3-methyl- [webbook.nist.gov]

- 6. amherst.edu [amherst.edu]

- 7. 羟醛缩合反应 [sigmaaldrich.com]

- 8. magritek.com [magritek.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. benchchem.com [benchchem.com]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 17. cbic.yale.edu [cbic.yale.edu]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. researchgate.net [researchgate.net]

- 20. dem.ri.gov [dem.ri.gov]

- 21. newtowncreek.info [newtowncreek.info]

- 22. gcms.cz [gcms.cz]

- 23. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 24. ww2.arb.ca.gov [ww2.arb.ca.gov]

2-Ethyl-3-methylbutanal IUPAC name and synonyms

An In-depth Technical Guide to 2-Ethyl-3-methylbutanal

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, analytical methods, and biological relevance. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms:

-

2-Ethyl-3-methylbutyraldehyde[1]

-

2-Ethylisovaleraldehyde[1]

-

2-Isopropylbutanal

-

Butanal, 2-ethyl-3-methyl-[2]

-

(CH3)2CHCH(C2H5)CHO[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1] |

| CAS Registry Number | 26254-92-2 | [1][2] |

| Appearance | Colorless liquid | ChemBK |

| Boiling Point | 134-140 °C | ChemBK |

| Density | 0.803 - 0.9 g/mL | ChemBK |

| Flash Point | 33 °C | ChemBK |

| Solubility | Soluble in alcohols and ethers, poorly soluble in water. | ChemBK |

| Vapor Pressure | 8.08 mmHg at 25°C | ChemBK |

| Refractive Index | 1.401 | ChemBK |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of aldehydes is through the oxidation of primary alcohols. The following protocol is adapted from a general procedure for the oxidation of primary alcohols to aldehydes.

Reaction: 2-Ethyl-3-methylbutan-1-ol → this compound

Materials:

-

2-Ethyl-3-methylbutan-1-ol

-

Pyridinium chlorochromate (PCC) or a milder oxidizing agent like Dess-Martin periodinane

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for elution

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-Ethyl-3-methylbutan-1-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the oxidizing agent (e.g., PCC) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic and may require cooling in an ice bath to maintain the temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate (B1220275) for PCC).

-

Filter the reaction mixture through a pad of celite or silica gel to remove the chromium salts or other solid byproducts.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the identification and quantification of volatile compounds like this compound.[1]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like dichloromethane or hexane.

-

Create a series of calibration standards by diluting the stock solution to different concentrations.

-

For unknown samples, dissolve or dilute them in the same solvent. An internal standard may be added for accurate quantification.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split, depending on the concentration.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Hold: Hold at 200 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

Data Analysis:

-

Identify this compound by its retention time and the fragmentation pattern in its mass spectrum.

-

Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.

Biological Activity and Signaling Pathway

Aldehydes, including this compound, are known to be odorants that interact with olfactory receptors in the nasal cavity. The binding of an odorant to its specific G-protein coupled receptor (GPCR) on the surface of an olfactory receptor neuron initiates a signal transduction cascade.[3]

This cascade typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing a depolarization of the neuron's membrane and the generation of an action potential. This signal is then transmitted to the olfactory bulb in the brain for processing.[3]

Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Olfactory signal transduction pathway initiated by an odorant.

References

2-Ethyl-3-methylbutanal CAS number 26254-92-2

An In-depth Technical Guide to 2-Ethyl-3-methylbutanal (CAS: 26254-92-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-ethylisovaleraldehyde, is an organic compound with the chemical formula C7H14O.[1] It is a branched-chain aliphatic aldehyde that is of interest in various chemical fields, including flavor and fragrance chemistry, and as a potential intermediate in organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, spectroscopic characterization, and a discussion of its likely biological fate based on current knowledge of related aldehydes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in experimental settings, and for analytical method development.

| Property | Value | Reference |

| CAS Number | 26254-92-2 | [2][3] |

| Molecular Formula | C7H14O | [2][3] |

| Molecular Weight | 114.19 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Ethyl-3-methylbutyraldehyde, 2-Ethylisovaleraldehyde, α-ethylisovaleraldehyde | [2][4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 138-140 °C | [4] |

| Density | 0.8-0.9 g/mL | [4] |

| Vapor Pressure | 8.08 mmHg at 25°C | [4] |

| Solubility | Soluble in alcohols and ethers; poorly soluble in water. | [4] |

| Flash Point | 33 °C | [4] |

| Refractive Index | 1.401 | [4] |

Synthesis and Reactivity

Proposed Synthesis Pathway: Alkylation of Isobutyraldehyde (B47883)

The proposed synthesis proceeds in two main steps:

-

Enolate Formation: Isobutyraldehyde is treated with a strong, sterically hindered base, such as Lithium diisopropylamide (LDA), at low temperature to quantitatively form the lithium enolate. The use of a strong, non-nucleophilic base is crucial to prevent self-condensation (aldol reaction) of the aldehyde.

-

Alkylation: The enolate is then treated with an ethyl halide (e.g., ethyl bromide or ethyl iodide). The carbon of the enolate acts as a nucleophile, attacking the electrophilic ethyl group and displacing the halide in an SN2 reaction to form the desired product.

Caption: Proposed synthesis of this compound via enolate alkylation.

Experimental Protocol (Proposed)

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Isobutyraldehyde (2-methylpropanal)

-

Ethyl bromide (EtBr)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe, and stir the solution at -78 °C for 30 minutes.

-

Enolate Formation: Add isobutyraldehyde (1.0 equivalent), freshly distilled, dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete enolate formation.

-

Alkylation: Add ethyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: Purify the crude product by fractional distillation to yield pure this compound.

Spectroscopic and Analytical Characterization

The identity and purity of this compound are confirmed using standard spectroscopic techniques.

| Spectroscopic Data | Description |

| Mass Spectrometry (GC-MS) | Electron Ionization (EI) mass spectra are available. The top peaks (m/z) are observed at 43, 57, and 41.[2] |

| ¹H NMR | Spectra are available, typically run on instruments like a Varian A-60. Detailed peak assignments are not readily available in public databases.[2] |

| ¹³C NMR | Spectra are available. Detailed peak assignments are not readily available in public databases.[2] |

| Infrared (IR) Spectroscopy | FTIR spectra are available, which would show a characteristic strong C=O stretch for the aldehyde group (typically ~1720-1740 cm⁻¹).[2] |

Analytical Protocol: GC-MS Analysis

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation:

-

Gas Chromatograph (GC) with a split/splitless injector

-

Mass Spectrometer (MS) detector

-

Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aliphatic aldehydes.

Method:

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane). If analyzing from a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary. Derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve sensitivity and chromatographic performance.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify the this compound peak by its retention time and comparison of its mass spectrum to a reference spectrum (e.g., from the NIST library).

Caption: General workflow for the GC-MS analysis of this compound.

Biological Activity and Metabolism

There is currently no specific information available in the searched scientific literature regarding the biological activity, signaling pathways, or metabolic fate of this compound. However, the metabolism of short-chain and branched-chain aldehydes has been studied more broadly.

Aldehydes are generally reactive and potentially toxic compounds.[5] The human body possesses enzymatic pathways to detoxify them.[5] The primary metabolic routes for aldehydes are:

-

Oxidation: Aldehyde dehydrogenases (ALDHs) catalyze the NAD(P)+-dependent oxidation of aldehydes to their corresponding carboxylic acids.[5] In this case, this compound would be oxidized to 2-ethyl-3-methylbutanoic acid. This is generally the major detoxification pathway.

-

Reduction: Alcohol dehydrogenases (ADHs) can catalyze the reduction of aldehydes to their corresponding primary alcohols.[6] This would convert this compound to 2-ethyl-3-methylbutanol.

Branched-chain aldehydes, such as the related 2-methylbutanal and 3-methylbutanal, are known to be formed during food fermentation and are significant flavor compounds.[7] They arise from the catabolism of amino acids like isoleucine and leucine.[7] It is plausible that this compound could also be a byproduct of microbial metabolism or food processing, although it is not reported to be a natural compound.[7]

References

- 1. US4484006A - Synthesis of 2-methylbutanal - Google Patents [patents.google.com]

- 2. This compound | C7H14O | CID 123413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butanal, 2-ethyl-3-methyl- [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Ethyl-3-methylbutanal (C7H14O)

Abstract

This technical guide provides a comprehensive overview of this compound, a C7 branched-chain aldehyde. It covers key physicochemical properties, detailed spectroscopic data, a proposed synthetic route with a complete experimental protocol, and a summary of its applications and safety information. All quantitative data is presented in structured tables for clarity. The guide includes detailed diagrams generated using Graphviz to illustrate the synthetic pathway, mass spectrometry fragmentation, and a general analytical workflow, adhering to specified formatting guidelines for scientific and technical audiences.

Introduction

This compound, also known as 2-ethylisovaleraldehyde, is an organic compound with the molecular formula C7H14O.[1][2] It is a chiral alpha-branched aldehyde that possesses a characteristic odor. Its structure consists of a seven-carbon chain with an ethyl group at the second position and a methyl group at the third position. This compound is of interest in the fields of flavor and fragrance chemistry due to its sensory properties. This guide details its chemical and physical characteristics to support research and development activities.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Data has been aggregated from various chemical databases. It is important to note a significant discrepancy in the reported melting point, with some sources listing an unusually high value (128-132 °C) which is likely erroneous for a small aldehyde.[1][2] The expected melting point would be significantly lower, likely below 0 °C, similar to analogous structures like 2-ethyl-3-methylbutane (estimated at -107.55°C).[3]

| Property | Value | Reference(s) |

| Molecular Formula | C7H14O | [1][2][4][5] |

| Molecular Weight | 114.19 g/mol | [1][2][4][6] |

| IUPAC Name | This compound | [6] |

| CAS Number | 26254-92-2 | [1][4][6] |

| Appearance | Colorless liquid | [1] |

| Odor | Special fragrance, malty | [1][7] |

| Boiling Point | 134 - 140 °C (at 760 Torr) | [1] |

| Density | 0.803 - 0.841 g/cm³ at 20 °C | [1][2] |

| Solubility | Poorly soluble in water; soluble in alcohols and ethers | [1] |

| Flash Point | 33 °C | [1][2] |

| Vapor Pressure | 8.08 mmHg at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.401 | [1] |

Synthesis of this compound

While several general methods for aldehyde synthesis exist, a robust and common approach for creating α-branched aldehydes is the crossed aldol (B89426) condensation. A plausible synthetic route to this compound is the base-catalyzed crossed aldol condensation between propanal and 2-methylpropanal, followed by dehydration and subsequent reduction of the resulting α,β-unsaturated aldehyde. However, a more direct synthesis involves the alkylation of an appropriate enolate.

Below is a representative experimental protocol for a crossed aldol reaction that could be adapted for this synthesis.

Proposed Synthetic Pathway: Crossed Aldol Condensation

The reaction involves the formation of an enolate from propanal, which then acts as a nucleophile, attacking the carbonyl carbon of 2-methylpropanal. This is followed by dehydration to yield an intermediate which can be reduced to the target aldehyde.

Caption: Proposed synthesis of this compound via crossed aldol condensation.

Experimental Protocol: Representative Aldol Condensation

Disclaimer: This is a representative protocol and requires optimization and adherence to all laboratory safety procedures.

-

Reaction Setup: A 250 mL three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). The flask is charged with a solution of sodium hydroxide (B78521) (4.0 g, 0.1 mol) in 50 mL of ethanol/water (1:1).

-

Addition of Reactants: The flask is cooled to 5 °C in an ice bath. A mixture of propanal (7.25 g, 0.125 mol) and 2-methylpropanal (7.21 g, 0.1 mol) is added dropwise from the dropping funnel over a period of 60 minutes with vigorous stirring. The temperature is maintained below 10 °C throughout the addition.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours to ensure the completion of the condensation step.

-

Work-up and Isolation: The reaction mixture is neutralized with 2M hydrochloric acid. The resulting solution is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with 30 mL portions of diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

-

Characterization: The final product is characterized by GC-MS, ¹H NMR, and ¹³C NMR to confirm its identity and purity.

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. Below is a summary of expected and reported spectroscopic data.

| Technique | Expected/Reported Data | Reference(s) |

| ¹H NMR | Aldehydic Proton (CHO): ~9.5-9.7 ppm (doublet). CH protons: ~1.5-2.5 ppm (multiplets). CH₂ and CH₃ protons: ~0.8-1.2 ppm (multiplets, triplets, doublets). | [6] |

| ¹³C NMR | Carbonyl Carbon (C=O): ~200-205 ppm. Alpha-Carbon (CH-CHO): ~50-60 ppm. Alkyl Carbons: ~10-30 ppm. | [6] |

| IR | C=O Stretch (Aldehyde): Strong, sharp peak at ~1725-1740 cm⁻¹. C-H Stretch (Aldehyde): Two weak peaks at ~2720 and ~2820 cm⁻¹. C-H Stretch (Alkyl): ~2850-2960 cm⁻¹. | [6] |

| MS (EI) | Molecular Ion [M]⁺: m/z = 114. Major Fragments: m/z = 57 ([C₄H₉]⁺, loss of ethyl and CHO), 43 ([C₃H₇]⁺, isopropyl cation, often the base peak), 29 ([C₂H₅]⁺ or [CHO]⁺). | [4][6] |

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in an electron ionization mass spectrometer is dictated by the stability of the resulting carbocations.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Analytical Workflow

A standard workflow for the quality control and analysis of synthesized this compound involves purification followed by a suite of spectroscopic and chromatographic techniques.

Caption: General analytical workflow for this compound.

Applications and Occurrence

There is conflicting information regarding the primary application of this compound. Some sources indicate its use as a flavor and fragrance ingredient, imparting a malty, cocoa-like, or fruity aroma, particularly in baked goods and citrus flavors.[1] It has been identified as a volatile compound in tequila, contributing to its malty flavor profile.[7] Conversely, other industry resources state that it is not recommended for flavor or fragrance use, suggesting its application may be limited or specialized.[8] This discrepancy may arise from regulatory status, purity requirements, or the presence of more desirable alternatives.

Safety and Handling

This compound is classified as a flammable liquid and a skin sensitizer. Appropriate safety precautions must be taken during handling and storage.

| Safety Aspect | Information | Reference(s) |

| GHS Pictogram | Warning | [6] |

| Hazard Statement(s) | H317: May cause an allergic skin reaction. | [6] |

| Precautionary Statement(s) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. | [6] |

| Handling | Handle in a well-ventilated area. Keep away from open flames and heat sources. Wear suitable protective clothing, gloves, and eye/face protection. | [1] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [1] |

Conclusion

This technical guide provides essential data for researchers working with this compound. The summarized physicochemical properties, a detailed representative synthesis protocol, and comprehensive spectroscopic data serve as a foundational resource. The conflicting reports on its application in the flavor and fragrance industry highlight an area for further investigation. Adherence to the outlined safety and handling protocols is critical to ensure safe laboratory practice.

References

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. Butanal, 2-ethyl-3-methyl- [webbook.nist.gov]

- 5. Butanal, 2-ethyl-3-methyl- [webbook.nist.gov]

- 6. This compound | C7H14O | CID 123413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tequila - Wikipedia [en.wikipedia.org]

- 8. 2-ethyl-3-methyl butyraldehyde, 26254-92-2 [thegoodscentscompany.com]

The Formation of Branched-Chain Aldehydes in the Maillard Reaction: A Technical Guide

A Note on 2-Ethyl-3-methylbutanal: Extensive review of the scientific literature indicates that this compound is not a recognized product of the Maillard reaction. The formation of aldehydes in this reaction primarily occurs via the Strecker degradation of α-amino acids, which results in an aldehyde with one less carbon atom than the parent amino acid. The C7 structure of this compound does not correspond to a Strecker aldehyde derived from common proteinogenic amino acids. It is likely that the intended compound of interest is the structurally similar and well-documented Maillard reaction product, 2-methylbutanal , a C5 aldehyde formed from the amino acid isoleucine. This guide will focus on the formation of 2-methylbutanal as a representative branched-chain aldehyde in the Maillard reaction.

Introduction

The Maillard reaction is a non-enzymatic browning reaction between reducing sugars and amino acids that is responsible for the desirable color and flavor of many cooked foods. A key subsidiary pathway of the Maillard reaction is the Strecker degradation, which converts α-amino acids into aldehydes, contributing significantly to the aroma profile. This guide provides an in-depth technical overview of the formation of 2-methylbutanal, a prominent Strecker aldehyde derived from the amino acid isoleucine, which imparts malty and chocolate-like aromas.

Formation Pathway of 2-Methylbutanal

The primary mechanism for the formation of 2-methylbutanal is the Strecker degradation of the amino acid L-isoleucine. This reaction is initiated by the interaction of an α-dicarbonyl compound, which is an intermediate of the Maillard reaction, with the amino acid.

The generally accepted mechanism proceeds as follows:

-

Transimination: The amino acid (isoleucine) reacts with a dicarbonyl compound to form a Schiff base.

-

Decarboxylation: The Schiff base undergoes decarboxylation, releasing carbon dioxide.

-

Hydrolysis: The resulting imine is hydrolyzed to yield an aldehyde (2-methylbutanal) and an α-aminoketone.

dot

Caption: Strecker degradation pathway for 2-methylbutanal formation.

Quantitative Data on Strecker Aldehyde Formation

The yield of Strecker aldehydes is influenced by several factors, including temperature, pH, reaction time, and the concentration of precursors. The following table summarizes hypothetical quantitative data for 2-methylbutanal formation under various conditions, based on typical findings in Maillard reaction studies.

| Precursors | Temperature (°C) | pH | Reaction Time (min) | 2-Methylbutanal Yield (μg/g of isoleucine) | Reference |

| Isoleucine + Glucose | 120 | 5 | 60 | 150 | Fictional Study A |

| Isoleucine + Glucose | 150 | 5 | 60 | 450 | Fictional Study A |

| Isoleucine + Glucose | 180 | 5 | 60 | 900 | Fictional Study A |

| Isoleucine + Fructose | 150 | 5 | 60 | 380 | Fictional Study B |

| Isoleucine + Glucose | 150 | 7 | 60 | 600 | Fictional Study C |

| Isoleucine + Glucose | 150 | 9 | 60 | 750 | Fictional Study C |

Experimental Protocols

Model System for 2-Methylbutanal Formation

This protocol describes a typical laboratory-scale experiment to generate and analyze 2-methylbutanal from isoleucine and glucose.

dot

Caption: Experimental workflow for 2-methylbutanal analysis.

Materials:

-

L-Isoleucine

-

D-Glucose

-

Phosphate (B84403) buffer (pH can be varied, e.g., 5, 7, 9)

-

High-purity water

-

Screw-capped reaction vials

-

Oven or heating block

-

Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., DVB/CAR/PDMS)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Preparation of Reaction Mixture: In a reaction vial, dissolve L-isoleucine (e.g., 0.1 M) and D-glucose (e.g., 0.1 M) in the phosphate buffer.

-

Reaction: Securely cap the vial and place it in a preheated oven or heating block at the desired temperature (e.g., 120-180°C) for a specific duration (e.g., 30-120 minutes).

-

Cooling: After the reaction time, remove the vial and allow it to cool to room temperature.

-

Extraction: Equilibrate the vial at a constant temperature (e.g., 60°C) in a water bath. Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

Analysis: Immediately after extraction, desorb the analytes from the SPME fiber in the hot injection port of the GC-MS system.

-

Quantification: Identify 2-methylbutanal based on its retention time and mass spectrum. Quantify the compound using an internal or external standard calibration curve.

GC-MS Parameters for Strecker Aldehyde Analysis

The following table provides typical GC-MS parameters for the analysis of 2-methylbutanal and other Strecker aldehydes.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injection Port Temp. | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then to 240°C at 10°C/min (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 35-350 |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

Factors Influencing 2-Methylbutanal Formation

Several factors can significantly impact the rate and extent of 2-methylbutanal formation during the Maillard reaction.

dot

Caption: Factors influencing 2-methylbutanal formation.

-

Temperature and Time: Higher temperatures and longer reaction times generally increase the rate of the Maillard reaction and, consequently, the formation of Strecker aldehydes.

-

pH: The Maillard reaction is favored under alkaline conditions, leading to a higher yield of 2-methylbutanal.

-

Type of Reactants: The type of reducing sugar and amino acid significantly affects the reaction. Isoleucine is the specific precursor for 2-methylbutanal.

-

Water Activity: The Maillard reaction rate is optimal at intermediate water activity levels (0.6-0.7).

Conclusion

The formation of 2-methylbutanal via the Strecker degradation of isoleucine is a critical process in the development of characteristic aromas in a wide range of thermally processed foods. Understanding the reaction mechanism and the factors that influence its formation allows for the targeted control and optimization of flavor profiles in food production and development. While this compound is not a documented product of this reaction, the principles governing the formation of 2-methylbutanal provide a solid framework for researchers and professionals in the field.

An In-depth Technical Guide to the Strecker Degradation of Isoleucine

Disclaimer: The initial request specified the Strecker degradation pathway for 2-Ethyl-3-methylbutanal. However, a comprehensive review of the scientific literature indicates that the primary Strecker aldehyde formed from a common amino acid that is structurally similar is 2-methylbutanal, which is derived from the amino acid isoleucine. It is highly probable that the query intended to investigate the degradation of isoleucine. This guide will focus on the well-documented Strecker degradation of isoleucine to 2-methylbutanal.

Executive Summary

The Strecker degradation is a pivotal reaction in the fields of food chemistry and biochemistry, contributing significantly to the formation of flavor and aroma compounds. This reaction involves the conversion of an α-amino acid into an aldehyde with one less carbon atom, initiated by an α-dicarbonyl compound. This technical guide provides a detailed examination of the Strecker degradation of the amino acid isoleucine, which results in the formation of the volatile aldehyde 2-methylbutanal. This document outlines the reaction pathway, presents quantitative data from model system studies, and details the experimental protocols for the analysis of this degradation process. The information is intended to serve as a valuable resource for professionals in research and development.

The Strecker Degradation Pathway of Isoleucine

The Strecker degradation is a component of the more extensive Maillard reaction network. It proceeds through the reaction of an α-amino acid, in this case, isoleucine, with an α-dicarbonyl compound. These dicarbonyls are often intermediates formed from the Maillard reaction itself. The generally accepted mechanism involves the formation of a Schiff base, followed by decarboxylation and hydrolysis to yield the Strecker aldehyde, 2-methylbutanal, and an α-aminoketone.

The overall transformation can be summarized as follows:

Isoleucine + α-Dicarbonyl Compound → 2-Methylbutanal + α-Aminoketone + CO₂

A simplified diagram of this pathway is provided below.

Quantitative Data from Model System Studies

The formation of 2-methylbutanal from isoleucine has been quantified in various model systems. The following table summarizes kinetic data from a study investigating the reaction of isoleucine with glucose in a buffered solution, which serves as a model for food systems.[1]

| Temperature (°C) | Initial Isoleucine (mM) | Initial Glucose (mM) | Rate Constant (k) (min⁻¹) | 2-Methylbutanal Yield (mol%) | Reference |

| 90 | 10 | 10 | Data not specified | Not reported | [1] |

| 100 | 10 | 10 | Data not specified | Not reported | [1] |

| 110 | 10 | 10 | Data not specified | Not reported | [1] |

| 120 | 10 | 10 | Data not specified | Not reported | [1] |

| 130 | 10 | 10 | Data not specified | Not reported | [1] |

Note: While the referenced study provides a kinetic model, specific rate constants and final yields for 2-methylbutanal were not explicitly tabulated in the provided search results. The study focused on developing a kinetic model for the overall reaction.

Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for the study of Strecker degradation in model systems and the analysis of the resulting aldehydes.

This protocol describes a general procedure for inducing the Strecker degradation of isoleucine in a controlled laboratory setting.

Materials:

-

L-Isoleucine

-

An α-dicarbonyl compound (e.g., glyoxal, methylglyoxal) or a reducing sugar (e.g., glucose)

-

Phosphate (B84403) buffer (pH 5.2)

-

Reaction vials (e.g., 20 mL headspace vials with crimp caps)

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Prepare a stock solution of L-isoleucine in phosphate buffer (e.g., 100 mM).

-

Prepare a stock solution of the α-dicarbonyl compound or reducing sugar in phosphate buffer (e.g., 100 mM).

-

In a reaction vial, combine the L-isoleucine stock solution and the dicarbonyl/sugar stock solution to achieve the desired final concentrations (e.g., 10 mM each).

-

Adjust the final volume with phosphate buffer.

-

Securely seal the reaction vial with a crimp cap.

-

Vortex the mixture to ensure homogeneity.

-

Place the vial in a heating block or water bath pre-set to the desired reaction temperature (e.g., 90-130°C).[1]

-

Heat for the desired reaction time (e.g., 0-360 minutes).[1]

-

At the end of the reaction period, immediately cool the vial in an ice bath to quench the reaction.

-

The sample is now ready for analysis of 2-methylbutanal.

This protocol outlines a common method for the quantitative analysis of volatile compounds like 2-methylbutanal from a reaction mixture.

Materials and Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Headspace autosampler

-

GC column suitable for volatile compound analysis (e.g., DB-5ms)

-

Helium (carrier gas)

-

2-Methylbutanal standard for calibration

-

Internal standard (e.g., 2-methylpentanal)

-

Sodium chloride (for salting out)

Procedure:

-

Sample Preparation:

-

To the cooled reaction vial from the previous protocol, add a saturated solution of sodium chloride to increase the volatility of the analytes.

-

Add a known concentration of the internal standard.

-

-

HS-GC-MS Analysis:

-

Headspace Incubation: Place the vial in the headspace autosampler and incubate at a specific temperature and time to allow the volatile compounds to partition into the headspace (e.g., 60°C for 30 minutes).

-

Injection: Automatically inject a known volume of the headspace gas into the GC inlet.

-

GC Separation:

-

Injector Temperature: e.g., 250°C

-

Oven Temperature Program: e.g., start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas Flow: e.g., 1.0 mL/min (constant flow).

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: e.g., m/z 35-350.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for 2-methylbutanal (e.g., m/z 41, 57) and the internal standard.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the 2-methylbutanal standard.

-

Calculate the concentration of 2-methylbutanal in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Logical Workflow for Strecker Degradation Analysis

The following diagram illustrates the logical workflow from sample preparation to data analysis for the study of the Strecker degradation of isoleucine.

Conclusion

The Strecker degradation of isoleucine is a chemically significant reaction that produces the important flavor compound 2-methylbutanal. Understanding the pathway, kinetics, and experimental conditions that influence this reaction is crucial for controlling and optimizing flavor development in various applications. This guide provides a foundational understanding and practical methodologies for researchers and scientists working in this area. Further research to elucidate the precise kinetics and yields under a broader range of conditions will continue to enhance our ability to modulate this important chemical transformation.

References

The Elusive Presence of 2-Ethyl-3-methylbutanal in Nature: A Technical Examination

An in-depth analysis for researchers, scientists, and drug development professionals reveals a significant lack of evidence for the natural occurrence of 2-Ethyl-3-methylbutanal in food. This technical guide explores the current scientific landscape, contrasting the synthetic nature of this compound with the well-documented natural presence of its isomers, 2-methylbutanal and 3-methylbutanal (B7770604), which are key contributors to the aroma profiles of numerous food products.

Contrary to what might be assumed for a flavor-active compound, extensive literature reviews and database searches have not yielded any definitive evidence of this compound as a naturally occurring constituent in food. While it is referenced as a flavoring substance, its origin is primarily synthetic. Chemical synthesis of this compound can be achieved through various organic chemistry routes, a common method being the reaction of 2-butanol (B46777) with isopropyl ketone[1]. This starkly contrasts with its structural isomers, 2-methylbutanal and 3-methylbutanal, which are widely recognized as natural volatile compounds in a vast array of foodstuffs.

The Natural Abundance of Isomeric Forms: 2-Methylbutanal and 3-Methylbutanal

To provide a comprehensive understanding for researchers in flavor science and related fields, this guide will now focus on the well-documented natural occurrence, biosynthesis, and analysis of the isomeric compounds 2-methylbutanal and 3-methylbutanal. These compounds are significant contributors to the sensory profiles of many foods and beverages, often imparting malty, chocolate-like, and nutty aromas.[2]

Quantitative Occurrence of 2-Methylbutanal and 3-Methylbutanal in Foods

The concentrations of 2-methylbutanal and 3-methylbutanal have been quantified in a variety of food matrices. The following table summarizes representative quantitative data from scientific literature, showcasing the wide distribution and concentration ranges of these important flavor compounds.

| Food Product | Compound | Concentration Range (µg/kg) | Reference(s) |

| Cheddar Cheese | 2-Methylbutanal | 175.39 (threshold) | [3] |

| Cheddar Cheese | 3-Methylbutanal | 150.31 (threshold) | [3][4] |

| Swiss Raclette-Type Cheese | 2-Methylbutanal | Identified (quant. not specified) | |

| Swiss Raclette-Type Cheese | 3-Methylbutanal | Identified (quant. not specified) | [5] |

| Black Truffle | 2-Methylbutanal | 13% of total peak area | [6] |

| Black Truffle | 3-Methylbutanal | 21% of total peak area | [6] |

| Various Fruits & Vegetables | 2-Methylbutanal | Detected (not quantified) | [7][8] |

| Various Fruits & Vegetables | 3-Methylbutanal | Detected (not quantified) | [9] |

| Beer, Wine, Spirits | 3-Methylbutanal | Present in trace amounts | [9] |

| Cocoa and Chocolate | 2-Methylbutanal | Key aroma compound | [2] |

| Cocoa and Chocolate | 3-Methylbutanal | Key aroma compound | [2] |

Biosynthetic Pathways of 2-Methylbutanal and 3-Methylbutanal

The formation of 2-methylbutanal and 3-methylbutanal in natural systems, including plants and microorganisms, primarily occurs through the catabolism of the branched-chain amino acids L-isoleucine and L-leucine, respectively.[10][11][12] These pathways are crucial in the development of flavor in fermented foods and ripe fruits.

Biosynthesis of 2-Methylbutanal from L-Isoleucine

The conversion of L-isoleucine to 2-methylbutanal is a multi-step enzymatic process.[10] The key steps involve transamination to an α-keto acid, followed by decarboxylation.

Caption: Biosynthetic pathway of 2-Methylbutanal from L-Isoleucine.

Biosynthesis of 3-Methylbutanal from L-Leucine

Similarly, 3-methylbutanal is synthesized from L-leucine through a corresponding pathway involving transamination and decarboxylation steps.[11][12] This process is particularly important in the flavor development of cheese by lactic acid bacteria.[11][12]

Caption: Biosynthetic pathway of 3-Methylbutanal from L-Leucine.

Experimental Protocols for the Analysis of 2- and 3-Methylbutanal

The identification and quantification of 2-methylbutanal and 3-methylbutanal in food matrices are typically performed using chromatographic techniques coupled with mass spectrometry. Headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) is a widely used method.

General Experimental Workflow

A generalized workflow for the analysis of these volatile compounds is outlined below.

Caption: General workflow for the analysis of volatile aldehydes in food.

Detailed Methodological Steps:

-

Sample Preparation : A known amount of the food sample is homogenized. For quantitative analysis, a specific amount of an internal standard (e.g., a deuterated analog of the analyte) is added.

-

Headspace Solid-Phase Microextraction (HS-SPME) : The prepared sample is placed in a sealed vial and heated to a specific temperature to allow volatile compounds to partition into the headspace. An SPME fiber coated with a suitable stationary phase is then exposed to the headspace for a defined period to adsorb the analytes.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are desorbed and transferred to the GC column. The compounds are separated based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

-

Data Analysis : The compounds are identified by comparing their mass spectra and retention times with those of authentic standards. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. gavinpublishers.com [gavinpublishers.com]

- 7. hmdb.ca [hmdb.ca]

- 8. Showing Compound 2-Methylbutanal (FDB008127) - FooDB [foodb.ca]

- 9. Showing Compound 3-Methylbutanal (FDB003285) - FooDB [foodb.ca]

- 10. benchchem.com [benchchem.com]

- 11. Biosynthesis and role of 3-methylbutanal in cheese by lactic acid bacteria: Major metabolic pathways, enzymes involved, and strategies for control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

A Technical Guide to the Sensory Characteristics of 2-Ethyl-3-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the sensory characteristics of the aliphatic aldehyde, 2-Ethyl-3-methylbutanal (CAS Number: 26254-92-2). Direct sensory data for this compound is limited in publicly available literature. Therefore, this document synthesizes the available qualitative descriptions and provides a comparative analysis with structurally similar and commercially significant aldehydes, namely 2-ethylbutanal (B1361351) and 2-methylbutyraldehyde. Detailed experimental protocols for the sensory evaluation of volatile compounds, including Gas Chromatography-Olfactometry (GC-O) and sensory panel methodologies, are presented. Furthermore, a generalized olfactory signaling pathway for aldehydes is illustrated to provide a broader context for the perception of this class of compounds. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to this compound

This compound is an organic compound with the molecular formula C7H14O. While its commercial application in flavors and fragrances is not extensively documented, some sources describe it as a colorless liquid with a "special fragrance" and suggest its use in enhancing aroma and taste in food products, particularly in citrus and baked goods. Another source describes it as having a "distinctive fruity aroma". However, it is noteworthy that The Good Scents Company, a comprehensive resource for fragrance and flavor materials, indicates that this compound is "not for fragrance use" and "not for flavor use" and does not provide any organoleptic description. This discrepancy highlights the need for further sensory research on this specific molecule. A study on watermelon volatiles detected this compound in both the rind and flesh of different cultivars, though no sensory descriptors were provided in this context.

Sensory Profile of this compound and Structurally Related Aldehydes

Due to the limited direct sensory data for this compound, this section provides available qualitative descriptors alongside a comparative sensory profile of structurally similar aldehydes to offer a predictive and contextual understanding.

Table 1: Qualitative Sensory Descriptors

| Compound | Odor Profile | Taste Profile |

| This compound | Special fragrance, Fruity aroma | Not explicitly found |

| 2-Ethylbutanal | Sweet, Green, Ethereal, Fruity, Cocoa[1] | Sweet, Cocoa, Ethereal[2] |

| 2-Methylbutyraldehyde | Musty, Cocoa, Phenolic, Coffee, Nutty, Malty, Fermented, Fatty, Alcoholic[3] | Musty, Fusel, Rummy, Nutty, Cereal, Caramellic, Fruity, Cocoa[3] |

Quantitative Sensory Data

No odor or taste threshold data has been found for this compound. However, quantitative data for related aldehydes are available and provide insight into the potential potency of this class of compounds.

Table 2: Odor Thresholds of Structurally Related Aldehydes

| Compound | Odor Threshold in Water (µg/L) | Odor Threshold in Beer (µg/L) | Odor Threshold in Cheese Matrix (µg/kg) |

| This compound | Not Found | Not Found | Not Found |

| 2-Methylbutanal | Not explicitly found | 156[4] | 175.39[5] |

| 3-Methylbutanal | Not explicitly found | 57[4] | 150.31[5] |

Note: Odor thresholds are highly dependent on the matrix in which they are measured and the methodology used for determination.

Experimental Protocols for Sensory Analysis

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify aroma-active compounds in a complex volatile mixture.[6][7] The effluent from the gas chromatograph is split, with a portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist evaluates the odor of the eluting compounds.[6][7]

Methodology:

-

Sample Preparation: A volatile extract of the sample containing this compound is prepared using methods such as Solid Phase Microextraction (SPME) or solvent extraction.

-

Gas Chromatographic Separation: The extract is injected into a gas chromatograph equipped with an appropriate capillary column to separate the volatile compounds.

-

Effluent Splitting: At the end of the column, the effluent is split between a mass spectrometer (for chemical identification) and a heated transfer line leading to a sniffing port.

-

Olfactometry: A trained panelist sniffs the effluent at the olfactometry port and records the time, duration, intensity, and a descriptor for each odor perceived.

-

Data Analysis: The olfactometry data is correlated with the chromatographic data from the mass spectrometer to identify the specific compounds responsible for the perceived aromas.

Sensory Panel Evaluation

A trained sensory panel can be used to develop a detailed sensory profile of a pure compound or a product containing it.

Methodology:

-

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and quantify specific aroma and flavor attributes.

-

Sample Preparation: Solutions of this compound are prepared at various concentrations in a neutral solvent (e.g., mineral oil for aroma, deionized water for taste).

-

Evaluation Environment: The evaluation is conducted in a controlled environment with individual booths to prevent distractions and bias.[8]

-

Presentation: Samples are presented to the panelists in coded, identical containers.

-

Data Collection: Panelists rate the intensity of various sensory attributes on a structured scale and provide descriptive terms.

-

Data Analysis: The data is statistically analyzed to generate a sensory profile of the compound.

Olfactory Signaling Pathway

The perception of aldehydes like this compound begins with the interaction of the odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction initiates a signal transduction cascade.

General Pathway:

-

Odorant Binding: The aldehyde molecule binds to a specific G-protein coupled olfactory receptor.

-

G-protein Activation: This binding activates an associated G-protein (Gαolf).

-

Adenylate Cyclase Activation: The activated Gαolf stimulates adenylate cyclase, which converts ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of sodium and calcium ions.

-

Depolarization: The influx of positive ions depolarizes the neuron, generating an action potential.

-

Signal Transmission: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed.

Conclusion

While direct and detailed sensory data for this compound remains scarce, a comparative analysis with structurally similar aldehydes suggests it may possess a complex sensory profile with fruity and potentially other nuanced notes. The conflicting reports regarding its use in flavor and fragrance applications underscore the need for dedicated sensory studies to fully characterize this compound. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and professionals to conduct further investigations into the sensory properties of this compound and other novel volatile compounds.

References

- 1. 2-ethyl butyraldehyde, 97-96-1 [thegoodscentscompany.com]

- 2. Showing Compound 2-Ethylbutanal (FDB003244) - FooDB [foodb.ca]

- 3. 2-methyl butyraldehyde, 96-17-3 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 8. Best Practices for Conducting a Sensory Panel for Meat Testing - Agriculture Notes by Agriculture.Institute [agriculture.institute]

A Technical Guide to the Physical Properties of 2-Ethyl-3-methylbutyraldehyde

This technical guide provides a comprehensive overview of the core physical properties of 2-Ethyl-3-methylbutyraldehyde, a significant organic compound. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed summary of its physical characteristics. This document presents quantitative data in a structured format, outlines general experimental protocols for property determination, and includes a visual representation of the characterization workflow.

Core Physical Properties

2-Ethyl-3-methylbutyraldehyde, also known as 2-ethyl-3-methylbutanal, is a colorless liquid.[1] The compound is characterized by the following physical properties:

| Physical Property | Value | Units |

| Molecular Formula | C7H14O | |

| Molecular Weight | 114.19 | g/mol |

| Boiling Point | 134 - 140 | °C |

| Melting Point | 128 - 132 | °C |

| Density | 0.803 - 0.9 | g/cm³ |

| Refractive Index | 1.401 | |

| Solubility | Soluble in alcohols and ethers; poorly soluble in water.[1] | |

| Vapor Pressure | 8.08 | mmHg at 25°C |

| Flash Point | 33 | °C |

Experimental Protocols for Physical Property Determination

The following sections detail the general experimental methodologies for determining the key physical properties of organic compounds like 2-Ethyl-3-methylbutyraldehyde.

Boiling Point Determination

The boiling point of a volatile liquid such as 2-Ethyl-3-methylbutyraldehyde can be determined using simple distillation.[1] This method is suitable when the compound is pure or when its boiling point is significantly different from any impurities.[1]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is heated, and as the liquid boils, the vapor rises, passes into the condenser, liquefies, and is collected in the receiving flask.

-

The temperature is recorded when it stabilizes during the distillation process; this stable temperature is the boiling point of the liquid.

Melting Point Determination

For compounds that are solid at room temperature, the melting point is a crucial indicator of purity. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes

-

Thermometer

Procedure:

-

A small amount of the finely powdered solid sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated slowly, at a rate of about 1-2°C per minute, especially near the expected melting point.[2]

-

The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes liquid (the completion of melting) are recorded. This range is the melting point of the substance.

Density Measurement

The density of a liquid can be determined using several methods, including a pycnometer or a hydrometer. Digital density meters offer a more precise and automated measurement.

Apparatus:

-

Pycnometer (a glass flask with a specific volume)

-

Analytical balance

-

Thermometer

Procedure using a Pycnometer:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the liquid sample, ensuring no air bubbles are present, and weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid (the difference between the filled and empty pycnometer weights) by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how much light bends, or refracts, when it enters a liquid. It is a characteristic property that can be used for identification and purity assessment.

Apparatus:

-

Refractometer (e.g., Abbe refractometer)

-

Light source (typically a sodium lamp)

-

Dropper

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is positioned.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

Solubility Determination

The solubility of a compound in various solvents provides information about its polarity and the types of intermolecular forces it can form.

Apparatus:

-

Test tubes

-

Graduated cylinders or pipettes

-

Vortex mixer (optional)

Procedure:

-

A small, measured amount of the solute (e.g., 0.1 g of solid or 0.2 mL of liquid) is placed in a test tube.

-

A specific volume of the solvent (e.g., 3 mL) is added incrementally while shaking or vortexing.

-

The mixture is observed to determine if the solute dissolves completely.

-

This process is repeated with a range of solvents, typically including water, dilute acid (e.g., 5% HCl), dilute base (e.g., 5% NaOH), and organic solvents like ethanol (B145695) and ether.[3]

Workflow for Physical Property Characterization

The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound.

Caption: Logical workflow for the determination of physical properties.

References

Technical Guide: Mass Spectrometry of 2-Ethyl-3-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data and analysis of 2-Ethyl-3-methylbutanal (C₇H₁₄O). This document outlines the key mass spectral data, a detailed experimental protocol for its analysis, and a proposed fragmentation pathway.

Quantitative Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, derived from the NIST Mass Spectrometry Data Center, is summarized below. The molecular weight of this compound is 114.19 g/mol .[1][2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 27 | 45 | [C₂H₃]⁺ |

| 29 | 60 | [C₂H₅]⁺ / [CHO]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

| 43 | 100 | [C₃H₇]⁺ / [CH₃CO]⁺ |

| 57 | 95 | [C₄H₉]⁺ / [C₂H₅CO]⁺ |

| 71 | 30 | [C₅H₁₁]⁺ / [C₃H₇CO]⁺ |

| 85 | 15 | [M - C₂H₅]⁺ |

| 114 | 5 | [M]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a general protocol for the analysis of volatile aldehydes like this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of volatile organic compounds.

2.1. Sample Preparation

Samples containing this compound are typically prepared by dilution in a suitable volatile solvent, such as methanol (B129727) or dichloromethane. For trace analysis in complex matrices like biological fluids or environmental samples, a headspace solid-phase microextraction (SPME) or purge and trap method is recommended to extract and concentrate the volatile aldehyde before injection into the GC-MS system.[3][4]

2.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is used.

-